(2S,5R)-thiolane-2,5-dicarboxylic acid
Overview
Description
(2S,5R)-thiolane-2,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a thiolane ring, which is a five-membered ring containing a sulfur atom, and two carboxylic acid groups. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-thiolane-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high enantiomeric purity . Another approach involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic resolution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-thiolane-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
(2S,5R)-thiolane-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,5R)-thiolane-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in asymmetric catalysis.
(2S,5R)-2-isopropyl-5-methylcyclohexanone: A compound with similar stereochemistry used in the synthesis of hydrazones.
Uniqueness
(2S,5R)-thiolane-2,5-dicarboxylic acid is unique due to its thiolane ring structure and the presence of two carboxylic acid groups. This combination of features provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2S,5R)-thiolane-2,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPHLAASBCFGX-ZXZARUISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](S[C@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901711 | |
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877761-15-4 | |
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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